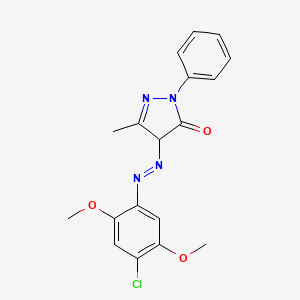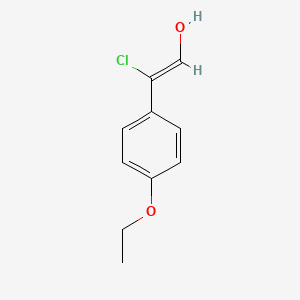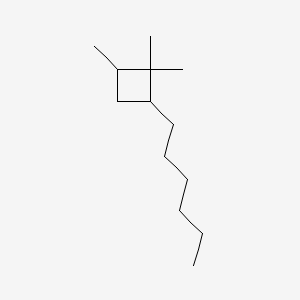
2-Hexyl-1,1,4-trimethylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-1,1,4-trimethylcyclobutane is an organic compound with the molecular formula C13H26. It is a cycloalkane derivative characterized by a cyclobutane ring substituted with hexyl and trimethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,1,4-trimethylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexyl-substituted alkenes with trimethyl-substituted cyclobutanes in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexyl-1,1,4-trimethylcyclobutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring, altering its chemical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the compound
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hexyl-1,1,4-trimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactions and mechanisms.
Biology: Research into its biological activity and potential as a bioactive molecule is ongoing.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Hexyl-1,1,4-trimethylcyclobutane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
- 2-Hexyl-1,1,3-trimethylcyclobutane
- 2-Hexyl-1,1,4-trimethylcyclopentane
- 2-Hexyl-1,1,4-trimethylcyclohexane
Comparison: Compared to these similar compounds, 2-Hexyl-1,1,4-trimethylcyclobutane exhibits unique structural features and reactivity. Its specific substitution pattern on the cyclobutane ring imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
49622-19-7 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
2-hexyl-1,1,4-trimethylcyclobutane |
InChI |
InChI=1S/C13H26/c1-5-6-7-8-9-12-10-11(2)13(12,3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
QBXWLDWHEDTEAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC(C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
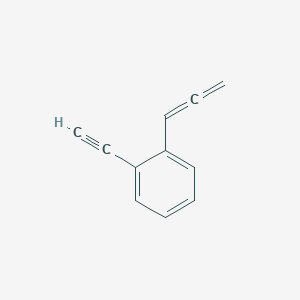
![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)

![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
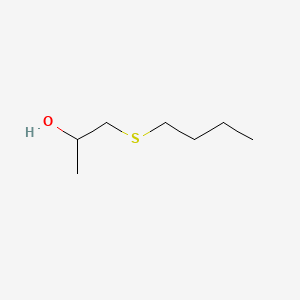

![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
